Stereochemical Purity: The Achiral Meso Diastereomer vs. Racemic Mixtures
Meso-2,5-dibromoadipic acid is a single, achiral diastereomer, which differentiates it from the racemic mixture of 2,5-dibromoadipic acid (CAS 3479-85-4). This stereochemical purity is quantifiable through its physical properties and is essential for its separation. The meso form exhibits significantly lower solubility and higher crystallinity than its racemic counterpart, enabling its isolation from a mixture by spontaneous crystallization [1]. This difference is so pronounced that it forms the basis of an industrial patent (U.S. Patent 4,736,059) for its preparation, where the meso diester is crystallized from a reaction mixture containing the more soluble racemic diester [1].
| Evidence Dimension | Stereochemical Identity and Crystallinity |
|---|---|
| Target Compound Data | Meso-2,5-dibromoadipic acid (CAS 3425-65-8): Single achiral diastereomer; high crystallinity, lower solubility. |
| Comparator Or Baseline | Racemic 2,5-dibromoadipic acid (CAS 3479-85-4): Mixture of (R,R) and (S,S) enantiomers; lower crystallinity, higher solubility. |
| Quantified Difference | Difference in solubility enables selective crystallization; meso form can be obtained in >70% yield by crystallization, whereas the racemic form remains in solution [2]. |
| Conditions | Process chemistry for isolating the meso form from a mixture of diastereomers. The method relies on the differential solubility and crystallization behavior of the meso vs. racemic diesters [1]. |
Why This Matters
This differential solubility is critical for obtaining the pure meso compound, which is a necessary starting material for applications requiring a defined stereochemistry, such as the synthesis of C2-symmetric ligands or chiral pyrrolidines.
- [1] Watson Jr., H. A. (1988). U.S. Patent No. 4,736,059. Process for the preparation of meso 2,5-dihaloadipates. U.S. Patent and Trademark Office. View Source
- [2] Grove, C. H., & Snyder, H. R. (1942). The Preparation of Meso-α,α'-Dibromoadipic Acid and its Derivatives. *Journal of the American Chemical Society*, 64(11), 2696-2698. View Source
